molecular formula C19H19N5O2 B7156880 N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B7156880
M. Wt: 349.4 g/mol
InChI Key: VYEBROKLYPUBSS-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a triazole ring and a phenyl group substituted with a 2-methylpropanoylamino moiety.

Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12(2)18(25)22-15-7-4-8-16(10-15)23-19(26)14-6-3-5-13(9-14)17-20-11-21-24-17/h3-12H,1-2H3,(H,22,25)(H,23,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBROKLYPUBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 3-aminobenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the 3-(2-methylpropanoylamino)benzoic acid.

    Coupling with Triazole: The 3-(2-methylpropanoylamino)benzoic acid is then coupled with 1H-1,2,4-triazole-5-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-3-yl)benzamide: Similar structure but with a different triazole substitution pattern.

    N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,3-triazol-5-yl)benzamide: Another isomer with a different triazole ring position.

Uniqueness

N-[3-(2-methylpropanoylamino)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole ring and the 2-methylpropanoylamino group provides a distinctive set of interactions with molecular targets, making it a valuable compound for research and development.

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